molecular formula C7H9Cl3N2O B1447933 2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride CAS No. 1394041-93-0

2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride

Cat. No. B1447933
M. Wt: 243.5 g/mol
InChI Key: QREGKCFZSMCZAT-UHFFFAOYSA-N
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Description

The compound “2-(2-Aminoethoxy)ethanol” is an organic compound with both amine and alcohol substituents . It’s a colorless liquid with a faint fishlike odor . It’s also water-soluble .


Synthesis Analysis

A method for synthesizing 2-(2-aminoethoxy)ethanol includes producing 2-(2-phthalimidoethoxy)ethanol by reacting 5-tosyloxy-3-oxapentanol with potassium phthalate and converting the 2-(2-phthalimidoethoxy)ethanol to the 2-(2-aminoethoxy)ethanol by reacting the 2-(2-phthalimidoethoxy)ethanol with hydrazine monohydrate .


Molecular Structure Analysis

The molecular formula for “2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride” is C7H16ClNO4 .


Chemical Reactions Analysis

2-(2-Aminoethoxy)ethanol neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

2-(2-Aminoethoxy)ethanol is a colorless liquid with a faint fishlike odor . It’s water-soluble and combustible but difficult to ignite . Combustion produces toxic oxides of nitrogen .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chlorination of Pyridine Derivatives : Chlorination of pyridine yields various chloropyridine derivatives, including 2-chloropyridine and 3,5-dichloropyridine. These compounds are crucial intermediates in synthesizing aminopyridines through hydrolysis and heating with aqueous ammonia, which can lead to compounds like 2-(2-aminoethoxy)-3,5-dichloropyridine hydrochloride (Wibaut & Nicolay, 2010).

  • Synthesis of Dihydropyridine Derivatives : Dihydropyridine (DHP) derivatives, including 2-(2-aminoethoxy)-3,5-dichloropyridine hydrochloride, have been synthesized for biological evaluation. These compounds exhibit properties such as antioxidant and metal chelating activities (Saddala & Jangampalli Adi Pradeepkiran, 2019).

  • Structural Analysis : The structural characteristics of 2-amino-3,5-dichloropyridine complexes, like bond lengths and angles, provide insight into the chemical behavior and potential applications in further synthesis and reactions (Anagnostis & Turnbull, 1998).

Potential Applications in Drug Synthesis

  • Preparation of Antioxidants : Novel carbamate and sulfonamide derivatives of amlodipine, which include 2-(2-aminoethoxy)-3,5-dichloropyridine structures, have been synthesized and evaluated for their antioxidant properties, suggesting potential therapeutic applications (Sudhana & Pradeepkiran Jangampalli Adi, 2019).

  • Regioselective Amination of Pyrimidines : The amination of chloropyrimidines to yield 2-substituted aminopyrimidines, which could be related to the synthesis and functionalization of 2-(2-aminoethoxy)-3,5-dichloropyridine hydrochloride, demonstrates the versatility in synthesizing complex pyridine derivatives (Smith & Buchwald, 2016).

Safety And Hazards

2-(2-Aminoethoxy)ethanol is considered hazardous. It’s corrosive to tissue and may cause severe skin burns and eye damage . It may also cause respiratory irritation . Contact with molten substance may cause severe burns to skin and eyes .

properties

IUPAC Name

2-(3,5-dichloropyridin-2-yl)oxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2O.ClH/c8-5-3-6(9)7(11-4-5)12-2-1-10;/h3-4H,1-2,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREGKCFZSMCZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)OCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride

CAS RN

1394041-93-0
Record name Ethanamine, 2-[(3,5-dichloro-2-pyridinyl)oxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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